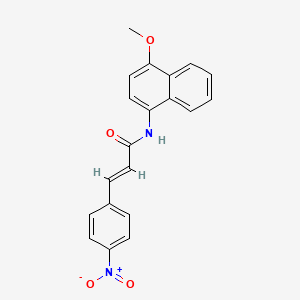
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide, also known as MNAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNAA belongs to a class of compounds called acrylamides, which are widely used in organic synthesis and have been found to possess a range of biological activities.
科学的研究の応用
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In addition to its potential as an anticancer agent, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has also been studied for its effects on the nervous system. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been found to have neuroprotective properties, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been shown to specifically target cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects
In addition to its anticancer and neuroprotective properties, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has also been found to have other biochemical and physiological effects. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has been shown to have anti-inflammatory properties, and may have potential applications in the treatment of inflammatory diseases such as arthritis. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has also been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is also relatively stable, which makes it easier to handle and store than some other compounds.
However, there are also some limitations to the use of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide in lab experiments. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a relatively new compound, and there is still much that is not known about its properties and potential applications. In addition, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a complex compound that requires specialized equipment and expertise to synthesize and purify.
将来の方向性
There are many potential future directions for research on (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. One area of research that is particularly promising is the development of new drugs for the treatment of cancer. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has already shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments.
Another area of research that is worth exploring is the potential neuroprotective effects of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide has already been shown to have some neuroprotective properties, and further research could lead to the development of new treatments for neurodegenerative diseases.
Finally, there is also potential for research on the anti-inflammatory and antioxidant properties of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. These properties could have applications in the treatment of a wide range of diseases, and further research could help to identify new treatments that are more effective and have fewer side effects than current treatments.
Conclusion
In conclusion, (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a synthetic compound that has shown promise in a range of scientific research applications. Its potential as an anticancer agent, neuroprotective agent, and anti-inflammatory and antioxidant agent make it a promising candidate for further research. While there are still many unknowns about (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide, its unique properties and potential applications make it an important compound for researchers to study.
合成法
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-1-naphthylamine with 4-nitrophenylacrylic acid. The resulting product is then purified using column chromatography to obtain pure (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide. The synthesis of (E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide is a complex process that requires specialized equipment and expertise in organic chemistry.
特性
IUPAC Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-26-19-12-11-18(16-4-2-3-5-17(16)19)21-20(23)13-8-14-6-9-15(10-7-14)22(24)25/h2-13H,1H3,(H,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAUEMQRLZSRG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methoxynaphthalen-1-yl)-3-(4-nitrophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

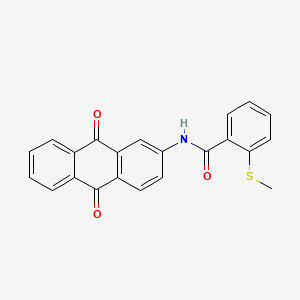

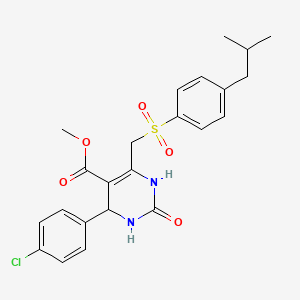
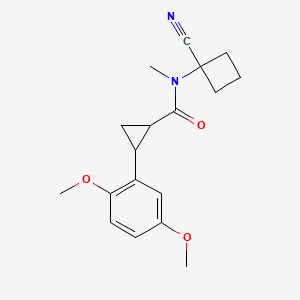


![N-Methyl-N-[2-[[(1S)-1-(4-methylsulfanylphenyl)ethyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2692883.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2692885.png)

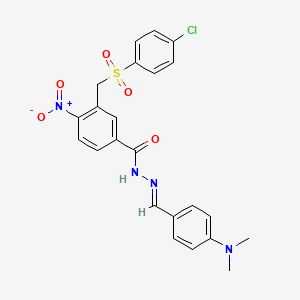
![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)


![8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2692893.png)